5-Amino-6-ethoxynaphthalene-2-sulphonic acid

Overview

Description

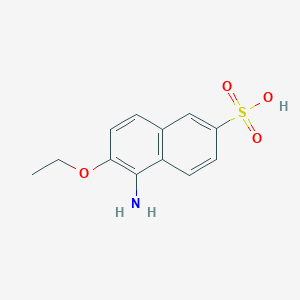

5-Amino-6-ethoxynaphthalene-2-sulphonic acid is an organic compound with the molecular formula C12H13NO4S and a molecular weight of 267.3 g/mol . It is a derivative of naphthalene, characterized by the presence of an amino group, an ethoxy group, and a sulphonic acid group attached to the naphthalene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-ethoxynaphthalene-2-sulphonic acid typically involves the sulphonation of 6-ethoxynaphthalene followed by the introduction of an amino group. The reaction conditions often include the use of concentrated sulphuric acid and high temperatures to facilitate the sulphonation process. The subsequent amination step can be achieved using ammonia or other amine sources under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-ethoxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulphonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, amino derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-6-ethoxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 5-Amino-6-ethoxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

- 5-Amino-6-methoxynaphthalene-2-sulphonic acid

- 5-Amino-6-ethoxynaphthalene-1-sulphonic acid

- 5-Amino-7-ethoxynaphthalene-2-sulphonic acid

Uniqueness

5-Amino-6-ethoxynaphthalene-2-sulphonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit. Its ethoxy group, in particular, contributes to its solubility and reactivity in various chemical environments .

Biological Activity

5-Amino-6-ethoxynaphthalene-2-sulphonic acid (CAS No. 118-28-5) is an organic compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

The molecular formula of this compound is C12H13NO4S, with a molecular weight of 267.3 g/mol. The compound features an ethoxy group and a sulfonic acid group, which contribute to its solubility and reactivity in biochemical environments. The structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activity through:

- Hydrogen Bonding : Facilitates interaction with enzyme active sites.

- Electrostatic Interactions : Influences binding affinity to charged residues in enzymes.

- Hydrophobic Interactions : Affects the stability and conformation of enzyme-substrate complexes.

These interactions can lead to alterations in cellular processes such as metabolism, signaling pathways, and gene expression.

Biological Applications

This compound has several applications in biological research:

- Enzyme Studies : It is used as a fluorescent probe to study enzyme kinetics and interactions.

- Dye Synthesis : Serves as an intermediate in the production of dyes and pigments.

- Pharmaceutical Development : Investigated for potential therapeutic properties in drug formulation.

Enzyme Interaction Studies

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, a study demonstrated that this compound effectively inhibited the activity of specific oxidoreductases, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Fluorescent Probes

The compound has been utilized as a fluorescent probe in biochemical assays due to its unique spectral properties. A study highlighted its application in detecting enzyme activity through fluorescence resonance energy transfer (FRET) techniques, providing insights into enzyme dynamics in live cells .

Case Studies

Case Study 1: Enzyme Inhibition

A detailed investigation into the inhibition of lactate dehydrogenase by this compound revealed a competitive inhibition mechanism. The study quantified the inhibition constant (Ki) and suggested that modifications to the compound's structure could enhance its inhibitory potency .

Case Study 2: Fluorescent Assays

In another study, researchers employed this compound as a fluorescent marker to monitor enzyme activities in real-time. The results indicated that the compound could effectively differentiate between active and inactive enzyme states, showcasing its utility in drug screening assays .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-6-methoxynaphthalene-2-sulphonic acid | Methoxy group instead of ethoxy | Similar enzyme inhibition properties |

| 5-Amino-6-ethoxynaphthalene-1-sulphonic acid | Different sulfonic acid position | Varied interaction with different enzymes |

| 5-Amino-7-ethoxynaphthalene-2-sulphonic acid | Different positional isomer | Potentially altered spectral properties |

Properties

IUPAC Name |

5-amino-6-ethoxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNPFDIKQHGNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883310 | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-28-5 | |

| Record name | 5-Amino-6-ethoxy-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxy cleve's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxy cleve's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-ethoxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.